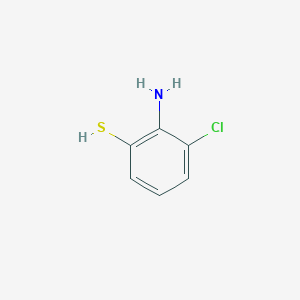

2-Amino-3-chlorothiophenol

Übersicht

Beschreibung

2-Amino-3-chlorothiophenol is a chemical compound that undergoes multi-component condensation reaction with chloroacetyl chloride and primary aliphatic amines via Smile rearrangement .

Synthesis Analysis

The synthesis of 2-Amino-3-chlorothiophenol involves green methodologies that meet the principles of green chemistry . The synthesis of 2-aminothiophene derivatives was initially described by Campaigne and Foye in the 1950s . In 2013, Chen et al. described the synthesis of 2-(2-aminothiophene)-benzimidazoles using 3-multicomponent reactions .Chemical Reactions Analysis

2-Amino-3-chlorothiophenol is involved in various chemical reactions. For instance, it participates in the synthesis of 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions .Physical And Chemical Properties Analysis

2-Amino-3-chlorothiophenol has a molecular weight of 159.64 and is a pale-yellow to yellow-brown solid . It has a melting point of 78℃ and a predicted boiling point of 254.9±20.0 °C . Its density is predicted to be 1.372±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

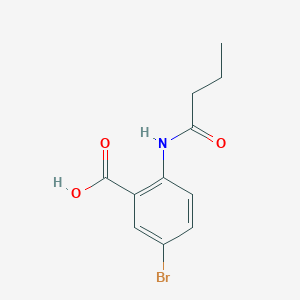

Synthesis of Benzazoles

Specific Scientific Field

This application falls under the field of Organic Chemistry, specifically in the synthesis of benzazoles.

Summary of the Application

2-Amino-3-chlorothiophenol is used in the synthesis of 2-substituted benzimidazoles, benzoxazoles, and benzothiazoles . These compounds are key components in modern drug discovery .

Methods of Application or Experimental Procedures

An efficient water-catalyzed method has been developed for the synthesis of these compounds in one step . The method excludes the usage of toxic metal catalysts and bases to produce benzazoles in good to excellent yields .

Results or Outcomes

The reaction of 2-aminophenol derivatives such as 2-amino-3-methylphenol, 2-amino-4-fluorophenol, 2-amino-3-methoxyphenol with benzaldehyde proceeded in 88–91 % yields .

P2Y1 Receptor Antagonists

Specific Scientific Field

This application is in the field of Pharmacology, specifically in the development of P2Y1 receptor antagonists.

Summary of the Application

2-Amino-3-chlorothiophenol can be used as P2Y1 receptor antagonists . P2Y1 receptors are a type of purinergic receptor, which are a family of plasma membrane molecules involved in several cellular functions such as vascular reactivity, apoptosis and cytokine secretion.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not provided in the source.

Results or Outcomes

The specific results or outcomes for this use are not provided in the source.

Synthesis of 2-Aminothiophene Derivatives

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in the synthesis of 2-aminothiophene derivatives.

Summary of the Application

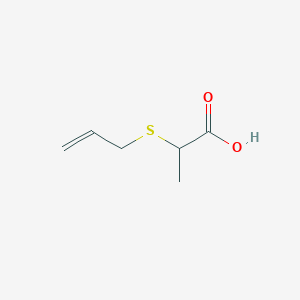

2-Amino-3-chlorothiophenol can be used in the synthesis of 2-aminothiophene derivatives via a three-component cyclocondensation of a ketone or an aldehyde with activated nitriles and elemental sulfur .

Methods of Application or Experimental Procedures

The synthesis is carried out in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base . The deep eutectic solvent was found to play a catalyst and reaction medium .

Results or Outcomes

The synthesis of 2-aminothiophenes via a three-component cascade Gewald reaction in choline chloride/urea as a green solvent in the presence of NaOH as an inexpensive base was successful .

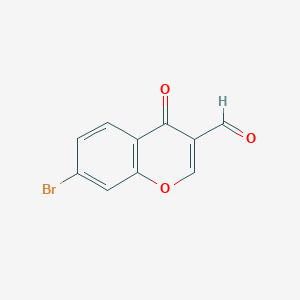

Synthesis of Heterocyclic Compounds

Specific Scientific Field

This application is in the field of Organic Chemistry, specifically in the synthesis of heterocyclic compounds.

Summary of the Application

2-Amino-3-chlorothiophenol can be used in the synthesis of various heterocyclic compounds . These compounds are key components in modern drug discovery .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not provided in the source .

Results or Outcomes

The specific results or outcomes for this use are not provided in the source .

Safety And Hazards

2-Amino-3-chlorothiophenol is associated with several hazards. It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

2-amino-3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XERMPLQXCQQVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506601 | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-chlorothiophenol | |

CAS RN |

40925-72-2 | |

| Record name | 2-Amino-3-chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40925-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-chlorobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

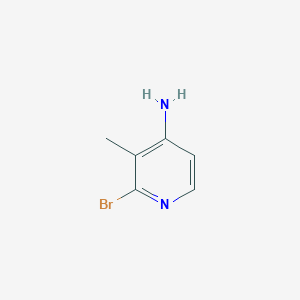

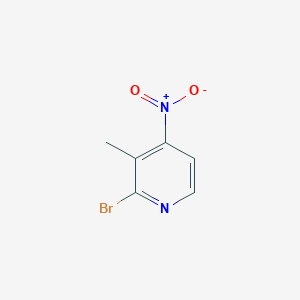

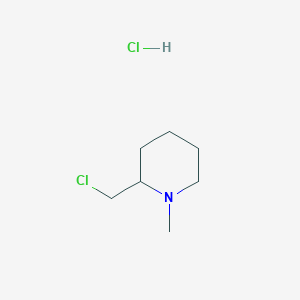

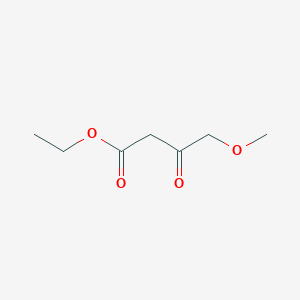

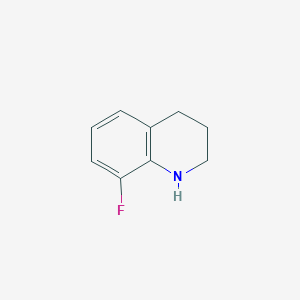

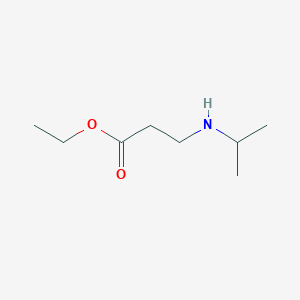

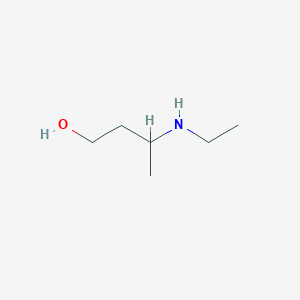

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)